molecular formula C14H20N2O B4827718 N-[4-(piperidin-1-yl)benzyl]acetamide

N-[4-(piperidin-1-yl)benzyl]acetamide

Cat. No.: B4827718
M. Wt: 232.32 g/mol
InChI Key: WVKLNCCFZXTRIU-UHFFFAOYSA-N
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Description

N-[4-(Piperidin-1-yl)benzyl]acetamide is a synthetic organic compound characterized by a benzyl group substituted at the para position with a piperidin-1-yl moiety, linked to an acetamide functional group. This structure confers a balance of lipophilicity (via the piperidine and benzyl groups) and hydrogen-bonding capacity (via the acetamide), making it a promising candidate for pharmacological investigations.

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)15-11-13-5-7-14(8-6-13)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKLNCCFZXTRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-yl)benzyl]acetamide typically involves the reaction of 4-(piperidin-1-yl)benzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the generated acid. The reaction can be represented as follows:

4-(piperidin-1-yl)benzylamine+acetic anhydrideThis compound+acetic acid\text{4-(piperidin-1-yl)benzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-(piperidin-1-yl)benzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It has been investigated for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and preventing the progression of certain diseases. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their biological properties:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Properties Reference
N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide C₁₈H₂₃N₃O 4-Aminophenyl group Analgesic activity
N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide C₁₉H₂₅N₃O Phenylethyl-piperidine linkage Anesthetic (related to fentanyl derivatives)
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide C₂₂H₂₄N₄O 2-Cyanophenyl, 3-methylphenyl groups Enhanced pharmacological activity
N-benzyl-2-[4-hydroxy-6-methylpyrimidin-2-yloxy]acetamide C₁₇H₁₉N₃O₃ Pyrimidinyloxy group Moderate antibacterial activity
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide C₂₀H₂₄N₄O₃S Benzylpiperazine-sulfonylphenyl linkage Versatile biological interactions
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide C₁₃H₁₈N₄O₃S Piperazine-sulfonylphenyl group Antimicrobial potential

Key Differences in Pharmacological Profiles

Piperidine vs. Piperazine Core :

  • Compounds with a piperidine core (e.g., N-[4-(piperidin-1-yl)benzyl]acetamide) often exhibit stronger basicity due to the single nitrogen atom, enhancing interactions with central nervous system targets (e.g., opioid receptors) .
  • Piperazine analogs (e.g., N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide) have two nitrogen atoms, improving solubility and enabling diverse binding modes with enzymes or GPCRs .

Substituent Effects: Electron-withdrawing groups (e.g., -CN in 2-[4-(2-cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide) enhance receptor affinity by stabilizing charge interactions . Sulfonyl groups (e.g., in N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide) improve metabolic stability and membrane permeability .

Biological Activity Trends: Analgesic Activity: Linked to 4-aminophenyl or phenylethyl substituents (e.g., N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide) . Antimicrobial Activity: Associated with heterocyclic substituents (e.g., pyrimidinyloxy or benzothiazole groups) .

Unique Advantages of this compound

  • Structural Simplicity : The absence of bulky sulfonyl or benzoyl groups (common in analogs like those in ) may reduce off-target interactions.
  • Balanced Physicochemical Properties : The benzyl-piperidine-acetamide combination offers moderate lipophilicity (logP ~2–3), favoring blood-brain barrier penetration for CNS applications .
  • Synthetic Flexibility : The para-substituted benzyl group allows straightforward derivatization to optimize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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